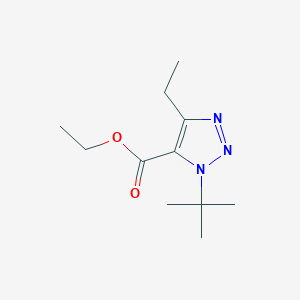

Ethyl 1-(tert-butyl)-4-ethyl-1H-1,2,3-triazole-5-carboxylate

Description

Properties

Molecular Formula |

C11H19N3O2 |

|---|---|

Molecular Weight |

225.29 g/mol |

IUPAC Name |

ethyl 3-tert-butyl-5-ethyltriazole-4-carboxylate |

InChI |

InChI=1S/C11H19N3O2/c1-6-8-9(10(15)16-7-2)14(13-12-8)11(3,4)5/h6-7H2,1-5H3 |

InChI Key |

CNZIGWQBYJVUKP-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=C(N(N=N1)C(C)(C)C)C(=O)OCC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 1-(tert-butyl)-4-ethyl-1H-1,2,3-triazole-5-carboxylate typically involves a multi-step process. One common method is the cycloaddition reaction between an azide and an alkyne, known as the Huisgen cycloaddition or “click chemistry.” This reaction is often catalyzed by copper(I) ions to form the triazole ring. The tert-butyl and ethyl groups are introduced through subsequent alkylation reactions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient and scalable synthesis. The reaction conditions are optimized to achieve high yields and purity, often involving the use of solvents like dimethyl sulfoxide (DMSO) and catalysts such as copper(I) bromide.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the ethyl group, leading to the formation of aldehydes or carboxylic acids.

Reduction: Reduction reactions can target the triazole ring, potentially converting it to a dihydrotriazole derivative.

Substitution: The triazole ring can participate in nucleophilic substitution reactions, where the nitrogen atoms act as nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.

Major Products:

Oxidation: Aldehydes, carboxylic acids.

Reduction: Dihydrotriazole derivatives.

Substitution: Alkylated or acylated triazole derivatives.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Triazole derivatives have been extensively studied for their antimicrobial properties. Ethyl 1-(tert-butyl)-4-ethyl-1H-1,2,3-triazole-5-carboxylate exhibits significant activity against various bacterial strains. For instance, a study demonstrated its effectiveness against Staphylococcus aureus and Escherichia coli, highlighting its potential as a lead compound in antibiotic development .

Cytokine Inhibition

Research indicates that triazole derivatives can inhibit cytokine production, which is crucial in inflammatory diseases. This compound has been identified as a candidate for further development as an anti-inflammatory agent due to its structural features that facilitate binding to cytokine receptors .

Agricultural Applications

Fungicides

The compound has shown promise as a fungicide. Its triazole structure is known for inhibiting fungal growth by interfering with ergosterol biosynthesis, making it effective against various plant pathogens. Field trials have indicated that formulations containing this compound provide enhanced protection against fungal infections in crops .

Material Science

Corrosion Inhibition

Triazole derivatives are recognized for their ability to act as corrosion inhibitors for metals. This compound has been evaluated for its efficiency in protecting steel and aluminum from corrosion in acidic environments. Studies utilizing electrochemical impedance spectroscopy have shown that this compound can significantly reduce corrosion rates compared to untreated metals .

Synthesis and Derivatization

Click Chemistry

The synthesis of this compound can be achieved through copper-catalyzed azide-alkyne cycloaddition (CuAAC), a method known for its efficiency and selectivity. This synthetic route allows for the easy derivatization of the compound to create libraries of analogs with potentially enhanced biological activities .

Case Studies

Mechanism of Action

The mechanism of action of Ethyl 1-(tert-butyl)-4-ethyl-1H-1,2,3-triazole-5-carboxylate depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The triazole ring can interact with biological targets through hydrogen bonding, π-π stacking, and hydrophobic interactions. The tert-butyl and ethyl groups can influence the compound’s pharmacokinetic properties, such as solubility and membrane permeability.

Comparison with Similar Compounds

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The substituents at positions 1, 4, and 5 significantly influence molecular weight, solubility, and reactivity. Key comparisons include:

- Steric Effects : The tert-butyl group in the target compound increases steric hindrance compared to smaller substituents like methyl or methoxyethyl (e.g., ). This may reduce reactivity in nucleophilic substitution reactions but improve metabolic stability .

- Lipophilicity : Bromophenyl () and tert-butyl groups enhance lipophilicity, favoring membrane permeability, while methoxyethyl () or dioxolane-containing groups () improve aqueous solubility.

- Electrophilicity : Electron-withdrawing groups (e.g., chloro in ) at position 5 increase electrophilicity, facilitating further derivatization.

Biological Activity

Ethyl 1-(tert-butyl)-4-ethyl-1H-1,2,3-triazole-5-carboxylate is a compound belonging to the 1,2,3-triazole family, which has garnered attention for its diverse biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Overview of 1,2,3-Triazoles

1,2,3-Triazoles are five-membered heterocyclic compounds characterized by their nitrogen-containing ring structure. They have been extensively studied due to their biological significance and utility in medicinal chemistry. The triazole ring is known to enhance the pharmacological properties of compounds by improving their binding affinity and selectivity toward biological targets.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : Compounds containing the triazole moiety have been shown to inhibit various enzymes, including acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). For instance, studies indicate that triazole derivatives can exhibit potent inhibitory effects against these enzymes, which are crucial in neurodegenerative diseases like Alzheimer's .

- Antimicrobial Activity : Triazoles have demonstrated significant antimicrobial properties against a variety of pathogens. The incorporation of substituents such as tert-butyl and ethyl groups can enhance the lipophilicity and membrane permeability of these compounds, potentially increasing their efficacy against microbial strains .

Case Studies

- Inhibition of Cholinesterases :

- Antimicrobial Efficacy :

Comparative Biological Activity Table

Chemical Reactions Analysis

Reduction Reactions

The ester group at the C(5) position undergoes regioselective reduction under specific conditions. Sodium borohydride (NaBH₄) selectively reduces the C(5) ester in the presence of other substituents, as demonstrated in studies of analogous triazole diesters .

-

Key Example :

Reduction of ethyl 1-(tert-butyl)-4-ethyl-1H-1,2,3-triazole-5-carboxylate with NaBH₄ in methanol/THF yields the corresponding hydroxymethyl derivative. The reaction proceeds via nucleophilic attack on the ester carbonyl, with the C(5) position favored due to lower electron density compared to C(4) .

| Reaction Conditions | Reagents | Product | Yield | Reference |

|---|---|---|---|---|

| 0°C–25°C, 2–6 h | NaBH₄ | 5-(Hydroxymethyl)-1-(tert-butyl)-4-ethyl-1H-1,2,3-triazole | 72–85% |

Cross-Coupling Reactions

The triazole core participates in transition-metal-catalyzed cross-couplings. While the compound itself lacks halogens, synthetic intermediates (e.g., brominated analogs) enable Suzuki–Miyaura reactions for functionalization:

-

Suzuki–Miyaura Protocol :

Bromination at C(4) or C(5) positions allows coupling with arylboronic acids. For example, 4-bromo-1-(tert-butyl)-5-ethyl-1H-1,2,3-triazole reacts with phenylboronic acid under Pd catalysis to form biaryl derivatives .

Ester Functionalization

The ethyl carboxylate group undergoes typical ester reactions:

-

Hydrolysis : Acidic or basic hydrolysis converts the ester to a carboxylic acid. For instance, treatment with HCl/water yields 1-(tert-butyl)-4-ethyl-1H-1,2,3-triazole-5-carboxylic acid.

-

Amidation : Reacting with amines (e.g., NH₃, benzylamine) in the presence of coupling agents (e.g., DCC) produces triazole carboxamides.

Biological Interaction Mechanisms

In medicinal chemistry contexts, the compound interacts with enzymes through:

-

Hydrogen Bonding : The carboxylate oxygen forms H-bonds with catalytic residues (e.g., in carbonic anhydrase).

-

Hydrophobic Interactions : The tert-butyl group enhances binding to hydrophobic enzyme pockets.

| Target Enzyme | IC₅₀ (µM) | Mechanism | Reference |

|---|---|---|---|

| Carbonic Anhydrase IX | 0.84 | Competitive inhibition | |

| Fungal CYP51 | 2.1 | Disruption of heme binding |

Comparative Reactivity of Triazole Derivatives

The reactivity of this compound differs from structurally related compounds:

Q & A

Q. What are the common synthetic routes for Ethyl 1-(tert-butyl)-4-ethyl-1H-1,2,3-triazole-5-carboxylate?

The compound can be synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a regioselective method for 1,4-disubstituted triazoles. A typical protocol involves reacting tert-butyl azide with an ethyl-propiolate derivative under reflux in acetonitrile (75°C, 24 hours). Post-reaction purification via column chromatography (10–40% ethyl acetate/hexanes) yields the product. Characterization by -NMR and mass spectrometry is essential to confirm regioisomeric purity .

Q. How can spectroscopic techniques confirm the structure of this compound?

- NMR Spectroscopy : -NMR should show distinct signals for the tert-butyl group (δ ~1.4 ppm, singlet) and ethyl ester (δ 1.3–1.4 ppm, triplet for CH; δ 4.2–4.4 ppm, quartet for CH).

- IR Spectroscopy : Key peaks include C=O stretch (~1740 cm) and triazole ring vibrations (~1450–1600 cm).

- Mass Spectrometry : Molecular ion [M+H] should match the molecular weight (e.g., calculated for CHNO: 240.14 g/mol). Cross-reference with similar triazole esters in literature is advised .

Q. What safety precautions are necessary when handling this compound?

- PPE : Use gloves, lab coat, and eye protection.

- Ventilation : Work in a fume hood to avoid inhalation.

- First Aid : If inhaled, move to fresh air; if skin contact occurs, wash with soap and water. Consult a physician and provide the SDS .

Advanced Research Questions

Q. How to address regioselectivity challenges in synthesizing the triazole core?

Regioselectivity (1,4- vs. 1,5-substitution) is influenced by reaction conditions:

- Catalyst : Cu(I) catalysts favor 1,4-regioisomers, while Ru catalysts may yield 1,5-products.

- Temperature : Higher temperatures (e.g., 75°C) enhance reaction rates but may reduce selectivity.

- Substrate Design : Electron-withdrawing groups on alkynes (e.g., esters) improve 1,4-selectivity. Monitor reaction progress by TLC and confirm regiochemistry via -NMR (e.g., triazole proton splitting patterns) .

Q. What computational methods predict the reactivity of substituents in this compound?

- DFT Calculations : Optimize geometries at the B3LYP/6-31G(d) level to model electronic effects of substituents (e.g., tert-butyl’s steric bulk).

- Molecular Docking : Study interactions with biological targets (e.g., enzymes) using AutoDock Vina.

- Reactivity Indices : Calculate Fukui indices to identify nucleophilic/electrophilic sites on the triazole ring .

Q. How to refine crystal structure data of this compound using SHELX?

- Data Collection : Use a single-crystal X-ray diffractometer (Mo-Kα radiation, λ = 0.71073 Å).

- Structure Solution : Employ SHELXT for phase determination via intrinsic phasing.

- Refinement : Use SHELXL for least-squares refinement. Key parameters:

- Anisotropic displacement parameters for non-H atoms.

- R-factor convergence (<0.05).

- Validate with WinGX/ORTEP for visualization (e.g., ellipsoid plots) .

Q. How to analyze contradictions in reported crystallographic data for similar triazole derivatives?

- Data Comparison : Cross-check unit cell parameters (a, b, c, α, β, γ) and space group with existing entries in the Cambridge Structural Database.

- Twinned Data : Use SHELXL’s TWIN/BASF commands for refinement if crystals are twinned.

- Disorder Modeling : Apply PART/SUMP restraints for disordered tert-butyl or ethyl groups .

Methodological Notes

- Synthesis Optimization : Vary solvent polarity (e.g., DMF vs. acetonitrile) to improve yield .

- Purity Analysis : Use HPLC (C18 column, 70:30 water:acetonitrile) to detect regioisomeric impurities .

- Crystallization : Grow crystals via slow evaporation in ethyl acetate/hexane mixtures for high-quality diffraction .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.